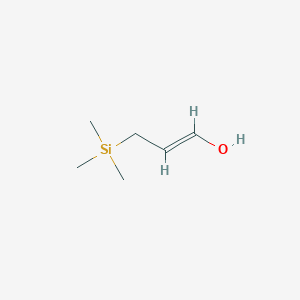

trans-3-(Trimethylsilyl)allylalcohol

CAS No.:

Cat. No.: VC16201723

Molecular Formula: C6H14OSi

Molecular Weight: 130.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14OSi |

|---|---|

| Molecular Weight | 130.26 g/mol |

| IUPAC Name | (E)-3-trimethylsilylprop-1-en-1-ol |

| Standard InChI | InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4-5,7H,6H2,1-3H3/b5-4+ |

| Standard InChI Key | JKKTXDCTGMUFBS-SNAWJCMRSA-N |

| Isomeric SMILES | C[Si](C)(C)C/C=C/O |

| Canonical SMILES | C[Si](C)(C)CC=CO |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

trans-3-(Trimethylsilyl)allyl alcohol (C₆H₁₄OSi) features a propenol backbone with a trimethylsilyl group at the C3 position in the trans orientation relative to the hydroxyl group. The stereochemistry is explicitly defined by the (E)-configuration, as evidenced by its SMILES notation (CSi(C)/C=C/CO) and InChIKey (BRTBTJVSPJZQIT-GQCTYLIASA-N) .

Physical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 130.26 g/mol | |

| Density | 0.8 ± 0.1 g/cm³ | |

| Boiling Point | 167.0 ± 0.0 °C (760 mmHg) | |

| Flash Point | 63.3 ± 0.0 °C | |

| Vapour Pressure (25°C) | 0.6 ± 0.6 mmHg | |

| Refractive Index | 1.433 |

The compound’s low vapour pressure and moderate flash point suggest cautious handling under ambient conditions . Its lipophilicity (LogP = 1.15) further indicates moderate solubility in organic solvents, aligning with its use in homogeneous catalytic systems .

Synthesis and Reactivity

Catalytic Asymmetric Allylation

A landmark application of trans-3-(trimethylsilyl)allyl alcohol lies in chromium-catalyzed asymmetric allylation reactions. Under Barbier-type conditions, γ-trimethylsilyl-substituted allyl bromides react with aldehydes to yield enantiomerically enriched homoallylic alcohols. For example, the coupling of 3-phenylpropanal with [(1E)-3-bromoprop-1-enyl]trimethylsilane (1a) produces chiral adducts with >98:2 anti-diastereoselectivity and up to 98% enantiomeric excess (ee) .

Mechanistic Insights

The reaction proceeds via a chromium-mediated cycle involving:

-

Transmetallation: Allyl bromide coordinates to a chiral chromium complex.

-

Nucleophilic Addition: The allyl-chromium species attacks the aldehyde carbonyl.

-

Reductive Elimination: Mn reduces chromium intermediates, regenerating the catalyst .

Additives like LiCl enhance reaction rates by stabilizing charged intermediates, while ZrCp₂Cl₂ facilitates ligand dissociation .

Applications in Organic Synthesis

Synthesis of Functionalized Homoallylic Alcohols

The TMS group in trans-3-(trimethylsilyl)allyl alcohol enables downstream functionalization. For instance, acid-mediated desilylation of the product 2a yields α,β-unsaturated alcohols, which are pivotal in prostaglandin and terpene synthesis .

Substrate Scope and Limitations

Reactions tolerate diverse aldehydes, including:

-

Aliphatic aldehydes (e.g., heptaldehyde, cyclohexylcarboxaldehyde) .

-

α,β-Unsaturated aldehydes (e.g., cinnamaldehyde derivatives) .

-

Heteroatom-containing aldehydes (e.g., TBDPS-protected glycolaldehyde) .

Notably, sterically hindered aldehydes (e.g., pivaldehyde) exhibit reduced reactivity, necessitating optimized conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume